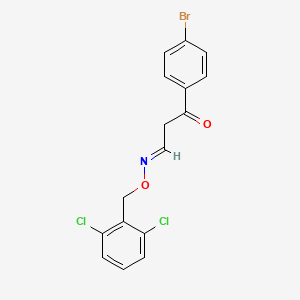
5-Acetyl-3-bromothiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-3-bromothiophene-2-carbonitrile is a chemical compound with the molecular formula C7H4BrNOS and a molecular weight of 230.08 .
Synthesis Analysis
The synthesis of 5-Acetyl-3-bromothiophene-2-carbonitrile involves various chemical reactions. For instance, 2-Acetyl-5-bromothiophene was used as a starting reagent in the synthesis of bithiophene bis-imidazo .Molecular Structure Analysis
The InChI code for 5-Acetyl-3-bromothiophene-2-carbonitrile is 1S/C7H4BrNOS/c1-4(10)6-2-5(8)7(3-9)11-6/h2H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
5-Acetyl-3-bromothiophene-2-carbonitrile is involved in various chemical reactions. For example, it is used in the synthesis of bithiophene bis-imidazo .Physical And Chemical Properties Analysis
5-Acetyl-3-bromothiophene-2-carbonitrile is a solid substance at room temperature .Wissenschaftliche Forschungsanwendungen
-
Material Science
- Summary of the application : In the realm of material science, 5-Acetyl-4-bromothiophene-2-carbonitrile serves as a valuable precursor for the creation of novel materials with tailored properties .
- Methods of application : Its chemical structure can be leveraged to engineer substances with enhanced thermal stability, improved mechanical strength, or unique optical characteristics .
-
Medicinal Chemistry
- Summary of the application : Thiophene-based analogs, like 5-Acetyl-3-bromothiophene-2-carbonitrile, have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- Methods of application : They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Results or outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Synthesis of Bithiophene Bis-Imidazo Derivatives
-
Preparation of Phosphorus-Containing Fused Bicyclic Compounds
-
Organic Semiconductors
-
Agrochemical Sector
- Summary of the application : The versatility of 5-Acetyl-4-bromothiophene-2-carbonitrile extends beyond the pharmaceutical realm, as it also finds applications in the agrochemical sector .
- Methods of application : Its unique chemical properties contribute to the synthesis of advanced crop protection agents, such as potent and selective pesticides .
-
Organic Light-Emitting Diodes (OLEDs)
-
Corrosion Inhibitors
Safety And Hazards
5-Acetyl-3-bromothiophene-2-carbonitrile can be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
5-acetyl-3-bromothiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c1-4(10)6-2-5(8)7(3-9)11-6/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVQXGUFLUZKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-3-bromothiophene-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2425343.png)
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)



![methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate](/img/structure/B2425349.png)



![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2425357.png)
![1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride](/img/structure/B2425359.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)
